molecular formula C11H15NO B15128285 [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol

[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol

Cat. No.: B15128285
M. Wt: 177.24 g/mol
InChI Key: OFEMJJHRYOHGQA-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol: is an organic compound that features both an indane and an alcohol functional group. This compound is of interest due to its unique structure, which combines an indane ring system with an aminomethyl group and a hydroxyl group. This combination of functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the reductive amination of an indane derivative with formaldehyde and ammonia or an amine under catalytic hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using supported metal catalysts such as platinum or palladium on carbon. These processes are optimized for high yield and selectivity, often conducted under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, particularly at the indane ring, using hydrogenation catalysts.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with platinum or palladium catalysts

    Substitution: Various nucleophiles such as halides, thiols, or amines

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Saturated indane derivatives

    Substitution: Substituted indane derivatives with different functional groups

Scientific Research Applications

Chemistry: In chemistry, [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: Its indane structure is a common motif in many bioactive molecules, and the presence of the aminomethyl and hydroxyl groups can enhance its biological activity .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy incorporation into polymer chains, leading to materials with unique properties .

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Indane: A hydrocarbon with a similar ring structure but lacking the aminomethyl and hydroxyl groups.

    2-Aminomethylpiperidine: A compound with a similar aminomethyl group but a different ring structure.

    2,5-Bis(aminomethyl)furan: A compound with two aminomethyl groups and a furan ring.

Uniqueness: What sets [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol apart is its combination of an indane ring with both aminomethyl and hydroxyl functional groups. This unique structure allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11/h1-4,13H,5-8,12H2

InChI Key

OFEMJJHRYOHGQA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)CO

Origin of Product

United States

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